

MHI-148 Toxicology and Safety: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MHI-148

Cat. No.: B8198501

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicology and safety profiles of the near-infrared (NIR) heptamethine cyanine dye **MHI-148** and its alternatives, IR-783 and Indocyanine Green (ICG). The information is intended to assist researchers in selecting appropriate imaging and targeting agents for preclinical and translational research.

Comparative Safety Profiles

The selective accumulation of heptamethine cyanine dyes like **MHI-148** and IR-783 in tumor cells is a key advantage for targeted therapies. This specificity is primarily attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of cancer cells compared to normal cells[1][2][3][4]. In contrast, ICG uptake is less specific to tumor cells and appears to be more related to enhanced permeability and retention effects in tumor tissues[5].

In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for **MHI-148**, IR-783, and ICG on normal cell lines. Direct comparative studies are limited, and the existing data comes from various cell lines and experimental conditions.

Compound	Cell Line	Assay	Concentration/Dosage	Incubation Time	Observed Effect	Citation
MHI-148	NIH3T3 (Mouse embryonic fibroblasts)	MTT	0.01 - 1.5 μ M	72 hours	Negligible toxicity	
IR-783	P69 (Normal human prostate epithelial cells)	Not specified	20 μ M	Not specified	Low uptake compared to cancer cells	
Normal human cell lines (HS-27A, HUVEC-CS, HEK293, NPE, NPF)	Not specified	Not specified	Not specified	Did not accumulate in normal cells		
Indocyanine Green (ICG)	Human Retinal Pigment Epithelial (HRPE) cells	MTS	IC50: 0.062% (620 μ g/mL)	24 hours	Dose-dependent toxicity	
Human Retinal Pigment Epithelial (HRPE) cells	MTS	IC50: 0.041% (410 μ g/mL)	48 hours	Dose-dependent toxicity		

Human Retinal Pigment Epithelial (HRPE) cells	MTS	IC50: 0.035% (350 µg/mL)	72 hours	Dose- dependent toxicity
Human Müller cells	Mitochondr ial dehydroge nase assay	0.5% with illumination	24 hours	Reduced cell viability

In Vivo Toxicity

The following table summarizes the available in vivo toxicity data. As with the in vitro data, direct comparative studies are scarce.

Compound	Animal Model	Route of Administration	Dosage	Observation Period	Observed Effect	Citation
MHI-148	Mice	Not specified	> 0.75 μ mol/kg	5 days	Weight loss or death	
	Mice	Intraperitoneal	Not specified	No systemic toxicity reported		
IR-783	C57BL/6 Mice	Intraperitoneal	Up to 37.5 mg/kg daily	1 month	No systemic toxicity; no effect on body weight; no abnormal histopathology in vital organs	
Indocyanine Green (ICG)	Mice	Intravenous	LD50: 60 mg/kg	Not specified	Lethality	
Rats	Intravenous	LD50: 87 mg/kg	Not specified	Lethality		
Dark Agouti Rats	Intravenous	0.05, 0.1, 0.15 mg/kg	Up to 21 days	No reported toxicity		

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on common practices for assessing the cytotoxicity of NIR dyes.

- **Cell Seeding:** Plate normal human or animal-derived cell lines (e.g., NIH3T3, HEK293, or a relevant cell line for the research question) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare a series of dilutions of **MHI-148**, IR-783, and ICG in the appropriate cell culture medium. The concentration range should be selected based on anticipated in vivo concentrations and previous studies (e.g., 0.01 μ M to 100 μ M). Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **Incubation:** Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, add 10 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- **Formazan Solubilization:** Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 μ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vivo Acute Toxicity Study

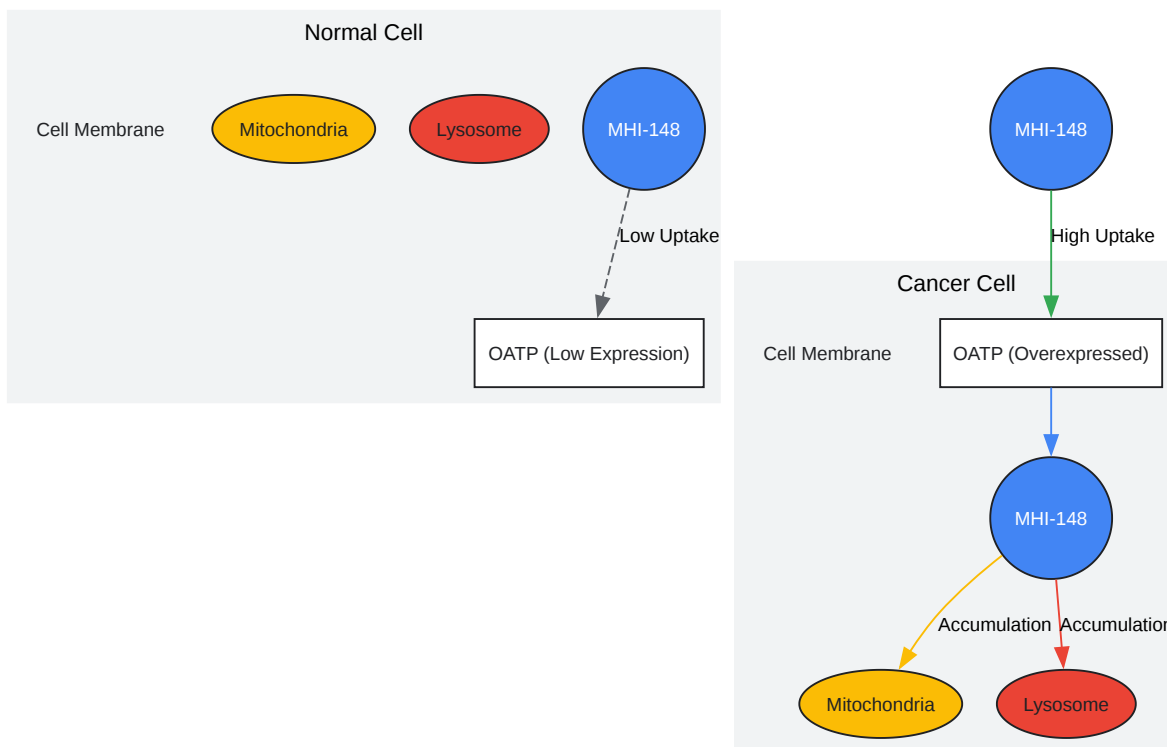
This protocol is a generalized procedure based on guidelines for acute toxicity testing of imaging agents in mice.

- **Animal Model:** Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. House the animals in standard conditions with ad libitum access to food and water.
- **Dose Groups:** Divide the animals into several dose groups, with at least 5 mice per group per sex. Include a control group receiving the vehicle (e.g., saline or PBS). The dose levels for **MHI-148**, IR-783, and ICG should be selected based on the intended imaging dose and a range of higher doses to identify potential toxicity (e.g., 1x, 5x, 10x, and 50x the imaging dose).
- **Administration:** Administer a single dose of the test compound via the intended clinical route (typically intravenous injection).
- **Observation:** Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals (e.g., immediately after dosing, at 4 hours, and then daily for 14 days).
- **Necropsy and Histopathology:** At the end of the observation period, euthanize all animals. Perform a gross necropsy on all animals, and collect major organs (e.g., liver, kidneys, spleen, heart, lungs, and brain) for histopathological examination.
- **Data Analysis:** Analyze the data for mortality, clinical signs, body weight changes, and any gross or microscopic pathological findings. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Signaling Pathways and Experimental Workflows

Mechanism of Selective Uptake

The preferential accumulation of **MHI-148** and IR-783 in tumor cells is mediated by Organic Anion-Transporting Polypeptides (OATPs), which are often overexpressed in various cancers.

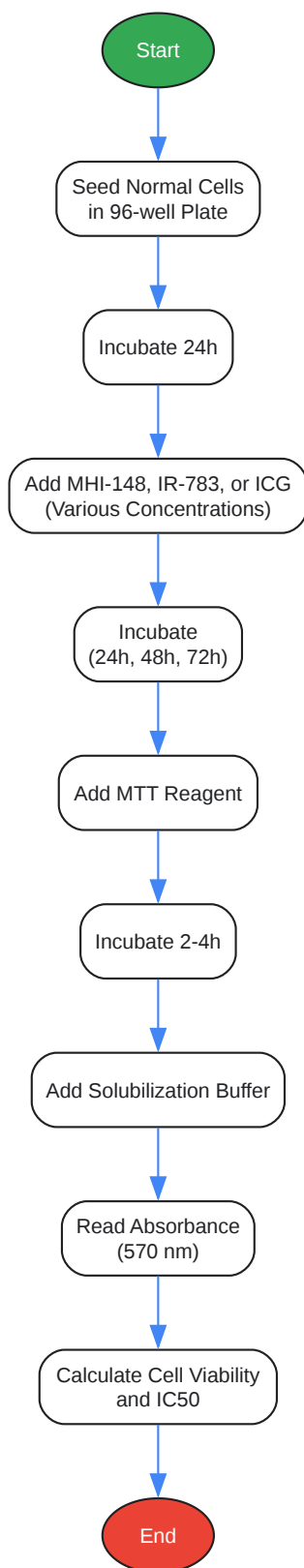


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Caption: Selective uptake of **MHI-148** via overexpressed OATPs in cancer cells.

In Vitro Cytotoxicity Experimental Workflow

The following diagram illustrates the key steps in determining the in vitro cytotoxicity of a compound using the MTT assay.

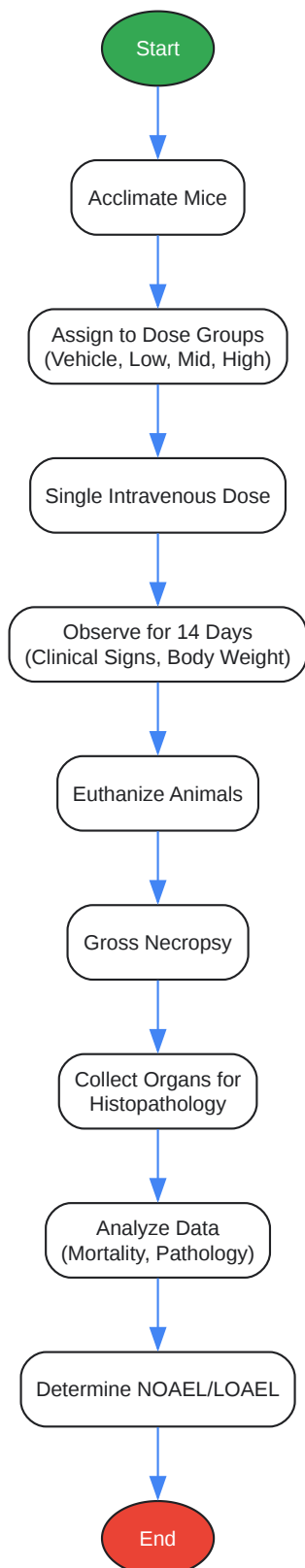


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Caption: Workflow for MTT-based in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Study Workflow

The following diagram outlines the general workflow for an in vivo acute toxicity study in mice.



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Caption: Workflow for an in vivo acute toxicity study in mice.

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